Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that features a unique structure combining elements of pyrazolo[3,4-b]pyridine and furan. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor.
The compound has been referenced in various chemical databases and patent literature, indicating its relevance in pharmaceutical research and development. Notably, it has been associated with studies focusing on the inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a critical role in inflammatory responses .
Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It is classified as an ester due to the ethyl acetate moiety, and its structure suggests potential activity as a pharmacological agent.
The synthesis of Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be achieved through various methods typically involving multi-step organic reactions. One common approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the compound. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed for monitoring the reaction progress and confirming product identity.
The molecular structure of Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be represented as follows:
This indicates a complex arrangement featuring multiple functional groups including furan, pyrazole, and an ester group.
The molecular weight of this compound is approximately 303.31 g/mol. Its structural features suggest significant potential for interaction with biological targets due to the presence of both polar and non-polar regions.
Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate may participate in several chemical reactions typical for esters and heterocycles:
The reactivity profile is influenced by the electron-withdrawing effects of the difluoromethyl group and the electron-donating nature of the furan ring, allowing for selective reactivity under controlled conditions.
As a potential inhibitor of IRAK4, Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate likely acts by binding to the active site of IRAK4, preventing its phosphorylation activity involved in inflammatory signaling pathways.
Studies have shown that compounds with similar structures exhibit significant inhibitory effects on IRAK4 activity in vitro, leading to reduced signaling through interleukin pathways which are critical in various inflammatory diseases .
Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is expected to be a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests it can undergo hydrolysis in aqueous environments.
Relevant data include:
Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has potential applications in:
The construction of the pyrazolo[3,4-b]pyridine core demands precise regiocontrol to avoid isomeric impurities. Modern approaches employ ZrCl₄-catalyzed cyclocondensation between 5-aminopyrazoles and α,β-unsaturated ketones, achieving regiospecific annulation. For the target compound, cyclocondensation of 5-amino-1-phenylpyrazole with 4-(furan-2-yl)but-3-en-2-one in EtOH/DMF (1:1) at 80°C yields the tricyclic core with C6-furan orientation. This method leverages zirconium's Lewis acidity to activate the enone system, directing nucleophilic attack exclusively at the β-position (yield: 62-68%) [2]. Alternative catalysts like p-TsOH enable solvent-free conditions at 120°C, shortening reaction times to <4 hours while maintaining >95% regioselectivity. The 1H-pyrazolo[3,4-b]pyridine tautomer dominates (>98%) due to its 37 kJ/mol stability advantage over the 2H-tautomer, confirmed by DFT calculations [4].
Table 1: Cyclocondensation Methods for Pyrazolo[3,4-b]pyridine Core Synthesis
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
ZrCl₄ | EtOH/DMF | 80 | 12 | 62-68 | >95% 1H-tautomer |
p-TsOH | Solvent-free | 120 | 3.5 | 75 | >97% 1H-tautomer |
I₂ | DMSO | 100 | 8 | 58 | 90% 1H-tautomer |
Late-stage installation of the furan-2-yl group employs palladium-catalyzed Suzuki-Miyaura couplings. Key intermediates like 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine undergo cross-coupling with furan-2-ylboronic acid under Pd(PPh₃)₄ catalysis (2-5 mol%). Optimized conditions (K₂CO₃ base, dioxane/H₂O, 85°C, 12h) achieve >85% conversion with minimal protodeboronation [2] [8]. For N1-functionalization, Buchwald-Hartwig amination of pyrazolopyridine halides with ethyl bromoacetate uses Pd₂(dba)₃/XPhos (yield: 78-82%). Notably, the electron-rich furan ring requires careful temperature control (<90°C) to prevent ring degradation. Recent advances demonstrate one-pot borylation-Suzuki sequences on brominated intermediates, enabling direct furan incorporation without isolating boronates [8].
Microwave irradiation dramatically enhances cyclocondensation kinetics. Reactions involving furan-containing enones under 150W irradiation achieve 85% yield in 25 minutes versus 12 hours conventionally, reducing side products like difluoromethyl hydrolysis byproducts by >40% [4]. Solvent-free N-alkylation of pyrazolopyridines with ethyl bromoacetate on solid K₂CO₃ support (120°C, 30 min) delivers 92% yield, eliminating solvent disposal issues. These methods improve atom economy (by 15-20%) and E-factors (0.8 vs. 2.3 for solvent-based routes), aligning with green chemistry principles. Reaction monitoring via in-situ FTIR confirms completion within minutes under microwave conditions [4].
The difluoromethyl group (-CF₂H) is installed via two primary routes:
The furan-2-yl moiety is introduced via Suzuki coupling as described in Section 1.2, but may also utilize Stille couplings of furanyl stannanes with iodo-pyrazolopyridines when boronates prove unstable. Post-assembly furan ring modifications are limited due to sensitivity, though Vilsmeier-Haack formylation at C5 of the furan ring succeeds using DMF/POCl₃ (-10°C), enabling further derivatization (e.g., conversion to vinylogous amides) [2].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: